4-(Cyclohexylamino)-3-nitrobenzoic acid
Overview
Description
WAY-304680 is a chemical compound known for its unique properties and applications in various fields of scientific research. It is a member of the imidazolium family, specifically 1-methyl-3-octylimidazolium hexafluorophosphate . This compound is recognized for its stability and versatility, making it a valuable subject of study in chemistry and related disciplines.
Mechanism of Action
Target of Action
A structurally similar compound, 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid, is known to target cathepsin d , a human protein involved in intracellular protein breakdown .
Biochemical Pathways
Amino acids and their derivatives are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways . Therefore, it’s plausible that this compound could influence similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-304680 involves the reaction of 1-methylimidazole with octyl bromide to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield 1-methyl-3-octylimidazolium hexafluorophosphate . The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Acetonitrile or similar polar solvents
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of WAY-304680 can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: WAY-304680 undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced imidazolium derivatives.
Substitution: Participates in nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield imidazolium carboxylates, while substitution with sodium azide can produce azidoimidazolium compounds.
Scientific Research Applications
WAY-304680 has a wide range of applications in scientific research, including:
Chemistry: Used as an ionic liquid in various chemical reactions and processes due to its stability and conductivity.
Biology: Investigated for its potential as a solvent in biological assays and as a medium for enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and capacitors, due to its ionic conductivity and thermal stability.
Comparison with Similar Compounds
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
Comparison: WAY-304680 is unique due to its longer alkyl chain (octyl group), which imparts higher hydrophobicity and lower viscosity compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring low viscosity and high thermal stability .
Properties
IUPAC Name |
4-(cyclohexylamino)-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURGMJHUORLUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389456 | |
Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333340-82-2 | |
Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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